2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Overview
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound is known for its unique structural features, which include a fused pyridine and pyrimidine ring system with a nitrile group at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of aldehydes, malononitrile, and 2-aminopyridine in the presence of a catalyst. For instance, β-cyclodextrin has been used as a biomimetic catalyst in an aqueous medium at 65°C under ultrasonication . This method is advantageous due to its high efficiency, easy work-up, and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. The use of biodegradable and reusable catalysts, such as β-cyclodextrin, aligns with industrial goals of minimizing waste and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Cyclization: The formation of additional rings through intramolecular reactions is possible, leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl diazonium salts under photoredox catalysis can lead to arylated derivatives of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, chelating the Mg²⁺ ion and inhibiting the enzyme’s function . This prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the core pyrido[1,2-a]pyrimidine structure but differ in their substituents, such as oxadiazole and thiadiazole rings.
Quinolizine derivatives: These compounds have a similar fused ring system and exhibit comparable reactivity and biological activity.
Uniqueness
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its value in scientific research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-7-8(6-11)10(14)13-5-3-2-4-9(13)12-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGMTIZIAYOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494552 | |
Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64500-90-9 | |
Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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